molecular formula C13H12Cl2N4O2S2 B2519290 N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-45-2

N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2519290
CAS No.: 868974-45-2
M. Wt: 391.29
InChI Key: KQSDULXHXJVZCJ-UHFFFAOYSA-N
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Description

N-[5-({[(3,4-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound of significant interest in medicinal and agrochemical research. This molecule features a 1,3,4-thiadiazole core, a heterocyclic ring system known to be a privileged scaffold in drug discovery . This central ring is functionalized with a propanamide group and linked via a sulfanyl bridge to a carbamoylmethyl moiety, which is further connected to a 3,4-dichlorophenyl ring. The presence of the 1,3,4-thiadiazole ring is particularly noteworthy, as derivatives of this structure are extensively reported in scientific literature to exhibit a broad spectrum of biological activities, including cytotoxic, anticancer, antimicrobial, and anticonvulsant properties . The specific substitution pattern on this molecule makes it a valuable intermediate or target compound for researchers investigating structure-activity relationships (SAR) and developing novel bioactive molecules. It is primarily used in non-clinical research settings, such as in vitro assay development and as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O2S2/c1-2-10(20)17-12-18-19-13(23-12)22-6-11(21)16-7-3-4-8(14)9(15)5-7/h3-5H,2,6H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSDULXHXJVZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Biological Activities

Thiadiazole derivatives have been extensively studied for their pharmacological properties. Key areas of application include:

  • Anticancer Activity : Compounds with thiadiazole scaffolds have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and others. In vitro studies indicate that some thiadiazole derivatives can inhibit cell proliferation effectively .
  • Antimicrobial Properties : Thiadiazole compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives exhibit potent antibacterial effects, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies highlight the potential of thiadiazoles as anti-inflammatory agents. For example, molecular docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory processes .

Case Studies

  • Anticancer Studies : A study involving the synthesis of novel thiadiazole derivatives revealed that specific compounds exhibited high growth inhibition percentages against various cancer cell lines. For example, one derivative showed a percent growth inhibition of 86.61% against SNB-19 cells .
  • Antimicrobial Evaluation : In a comprehensive evaluation of thiadiazole derivatives against multiple microbial strains, several compounds displayed significant antimicrobial activity. The results were quantified using standard methods such as the disc diffusion method and minimum inhibitory concentration assays .
  • Molecular Docking Studies : Advanced computational techniques have been employed to predict the binding affinities of thiadiazole derivatives to specific biological targets. These studies often reveal insights into the mechanisms of action and potential efficacy of these compounds in therapeutic applications .

Summary Table of Applications

Application AreaSpecific ActivitiesKey Findings
AnticancerInhibition of cancer cell growthHigh growth inhibition percentages in vitro
AntimicrobialActivity against bacterial and fungal strainsSignificant antimicrobial potency observed
Anti-inflammatoryInhibition of inflammatory enzymesPotential as 5-lipoxygenase inhibitors
AntidiabeticEffects on glucose metabolismSome derivatives show promise in glucose regulation

Mechanism of Action

The mechanism of action of N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in microbial and cancer cell proliferation. The exact molecular pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a comparative analysis based on molecular features, physical properties, and bioactivity:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-[5-({[(3,4-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide (Target) C₁₃H₁₁Cl₂N₅O₂S₂* ~436 Not reported 3,4-Dichlorophenyl, propanamide, thiadiazole-sulfanyl linkage
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 375 177–178 4-Ethoxyphenyl, oxadiazole, thiazole-amino group
N-(Cyclohexyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8a) C₂₀H₂₄N₄O₂S 406 95–97 Cyclohexyl, indole-methyl, oxadiazole
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362 135–136 4-Methylphenyl, oxadiazole, thiazol-2-yl
N-(4-Chlorophenyl)carbamoyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (14) C₁₅H₁₂ClN₅O₃S₃ 443 167–171 4-Chlorophenyl, thiadiazole, pyridinesulfonamide

*Estimated based on structural analogs.

Key Observations:

Core Heterocycles :

  • The target compound uses a 1,3,4-thiadiazole ring, whereas analogs in feature 1,3,4-oxadiazole or hybrid thiazole-oxadiazole systems. Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity, while oxadiazoles may improve solubility .
  • The sulfanyl (-S-) linkage is conserved across all compounds, critical for π-π stacking or hydrogen bonding in target interactions .

Propanamide tails (common in all compounds) contribute to hydrogen-bonding capacity, aiding target binding (e.g., enzyme active sites) .

Thermal Stability :

  • Melting points for analogs range from 95–178°C, influenced by substituent bulk and crystallinity. The target’s dichlorophenyl group may elevate its melting point closer to 170–180°C, similar to compound 14 .

Biological Activity

N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the class of 1,3,4-thiadiazoles, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

1. Structure and Synthesis

The compound this compound features a thiadiazole core substituted with a dichlorophenyl group and a propanamide moiety. The synthesis typically involves the reaction of thiadiazole derivatives with appropriate amines and acylating agents.

2. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. A study reported that derivatives of thiadiazoles exhibited IC50 values lower than 10 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. For example, compounds structurally similar to this compound have been shown to inhibit tubulin polymerization with IC50 values as low as 0.28 μg/ml .

3. Antimicrobial Activity

Thiadiazole derivatives have demonstrated promising antimicrobial properties:

  • Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against various bacterial strains including Mycobacterium tuberculosis. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 mM against M. tuberculosis H37Rv .
CompoundTarget BacteriaMIC (mM)
Thiadiazole DerivativeM. tuberculosis H37Rv1
Thiadiazole DerivativeE. coli0.5

4. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole compounds are also noteworthy:

  • Mechanism : These compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models of inflammation .

5. Case Studies

Several case studies provide insights into the effectiveness of thiadiazole derivatives:

  • Study on Anticancer Effects : A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antiproliferative activities against several cancer cell lines. One derivative showed an IC50 value of 3.44 μM against MCF-7 cells .
  • Antituberculosis Activity : Another study found that certain thiadiazole derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis with Ki values ranging from 2 mM to 6 mM .

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